molecular formula C15H17N5O B2646188 1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396889-38-5

1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2646188
CAS RN: 1396889-38-5
M. Wt: 283.335
InChI Key: QGMRGQKJIALNGS-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea” is a complex organic molecule that contains a phenyl group, a pyrimidine ring, and a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of many important biomolecules, including the nucleotides cytosine, thymine, and uracil .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrimidine rings would add complexity to the structure . The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyrrolidine and pyrimidine rings could make the compound reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Biological Screening

Compounds with pyrimidine derivatives have been synthesized and assessed for a range of biological activities. For instance, a study reported the synthesis of novel pyrimidine derivatives and their evaluation for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some of these compounds exhibited significant anti-inflammatory and moderate analgesic activities compared to standard drugs (Bhat, Kumar, Nisar, & Kumar, 2014).

Anti-CML Activity via PI3K/AKT Signaling Pathway

Another research effort led to the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives that showed potent activity against chronic myeloid leukemia (CML) cell lines. These compounds exhibited significant biological activity by inhibiting the protein phosphorylation of the PI3K/Akt signal pathway, highlighting a potential therapeutic application for CML treatment (Li et al., 2019).

Inhibitors of Fibroblast Growth Factor Receptor

The discovery of potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinase is another significant application. These inhibitors, based on N-aryl-N'-pyrimidin-4-yl ureas, showed significant antitumor activity in cancer models, suggesting their potential as anticancer agents (Guagnano et al., 2011).

VEGFR-2 Tyrosine Kinase Inhibitors

Research into 1-aryl-3-[thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors reported compounds with significant inhibition of endothelial cell proliferation, migration, and tube formation. These findings suggest their utility in antiangiogenesis, which is crucial for cancer treatment (Machado et al., 2015).

Antiproliferative Activity

A study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds revealed antiproliferative activity against various human cancer cell lines. Compounds with specific solvent exposure moieties showed broad-spectrum antiproliferative activity, indicating their potential as anticancer agents (Al-Sanea et al., 2018).

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

1-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-16-14(17-11-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMRGQKJIALNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

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